
3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine
Overview
Description
3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Functionalized pyridazine derivatives with diverse substituents.
Scientific Research Applications
3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. The piperazine moiety can interact with polar or charged residues, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of pyridazine.
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine: Positional isomer with the trifluoromethyl group at the 5-position.
3-(Piperazin-1-yl)-6-(trifluoromethyl)pyrazine: Similar structure but with a pyrazine ring.
Uniqueness: 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine is unique due to the combination of the trifluoromethyl group and the piperazine moiety on a pyridazine ring. This specific arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
3-piperazin-1-yl-6-(trifluoromethyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYYESXXYZISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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